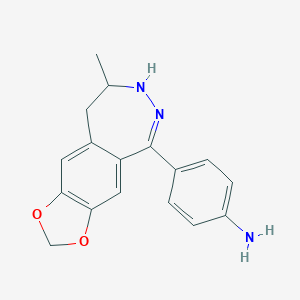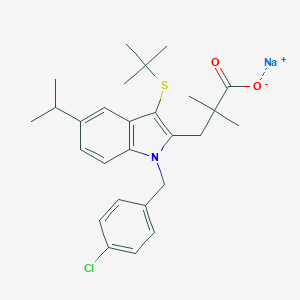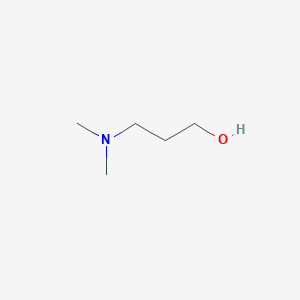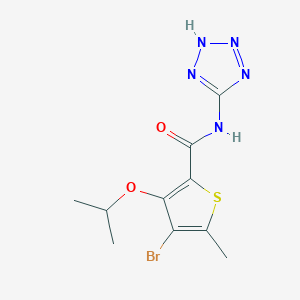
N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide, also known as BML-210, is a small molecule inhibitor that has been shown to have potential therapeutic benefits in various diseases. This compound is a benzamide derivative that has been synthesized through various methods and has been studied for its mechanism of action and biochemical and physiological effects.
作用机制
N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide exerts its effects by inhibiting the activity of certain enzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), which are involved in various cellular processes such as gene expression, cell proliferation, and tissue remodeling. By inhibiting these enzymes, N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide can modulate various signaling pathways and cellular processes, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide has been shown to have various biochemical and physiological effects such as reducing the production of inflammatory cytokines, inhibiting the growth of tumor cells, protecting neurons from damage, and improving cognitive function. These effects are mediated by its ability to modulate various signaling pathways and cellular processes.
实验室实验的优点和局限性
One of the advantages of N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide is its ability to selectively inhibit certain enzymes without affecting others, which can help in studying the specific role of these enzymes in various cellular processes. However, one of the limitations of N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide is its low solubility in water, which can make it difficult to use in certain experimental setups.
未来方向
There are several future directions for the study of N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide. One of the areas of interest is its potential therapeutic benefits in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to understand the precise mechanism of action of N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide and its effects on various cellular processes.
合成方法
The synthesis of N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide involves the reaction of 5-chloro-4-(dimethylamino)-2-methoxybenzoic acid with N-(4-bromobenzyl)-morpholine in the presence of a base such as potassium carbonate. The reaction yields the intermediate N-((4-bromobenzyl)-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide, which is then treated with palladium on carbon to obtain N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide.
科学研究应用
N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide has been extensively studied for its potential therapeutic benefits in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer, N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide has been shown to inhibit the growth of tumor cells by blocking the activity of certain enzymes that are involved in cell proliferation. In inflammation, N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide has been shown to reduce the production of inflammatory cytokines, which are responsible for the inflammatory response. In neurodegenerative disorders, N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide has been shown to protect neurons from damage and improve cognitive function.
属性
CAS 编号 |
112885-55-9 |
|---|---|
产品名称 |
N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide |
分子式 |
C22H28ClN3O3 |
分子量 |
417.9 g/mol |
IUPAC 名称 |
N-[(4-benzylmorpholin-2-yl)methyl]-5-chloro-4-(dimethylamino)-2-methoxybenzamide |
InChI |
InChI=1S/C22H28ClN3O3/c1-25(2)20-12-21(28-3)18(11-19(20)23)22(27)24-13-17-15-26(9-10-29-17)14-16-7-5-4-6-8-16/h4-8,11-12,17H,9-10,13-15H2,1-3H3,(H,24,27) |
InChI 键 |
QCXZYQRKSBPMJO-UHFFFAOYSA-N |
SMILES |
CN(C)C1=C(C=C(C(=C1)OC)C(=O)NCC2CN(CCO2)CC3=CC=CC=C3)Cl |
规范 SMILES |
CN(C)C1=C(C=C(C(=C1)OC)C(=O)NCC2CN(CCO2)CC3=CC=CC=C3)Cl |
同义词 |
4-BMMCDB N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



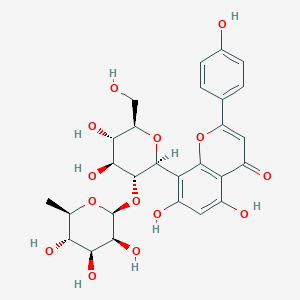

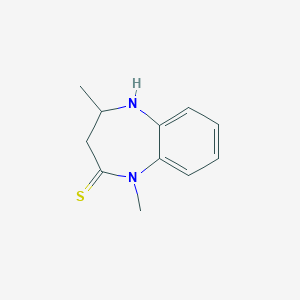


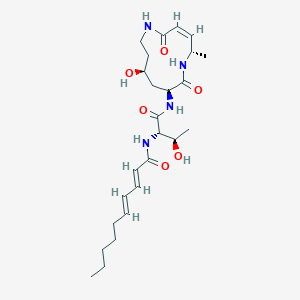
![12-[Methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecanoic acid](/img/structure/B49559.png)

